An In-Depth Technical Guide to 3,3-Diphenylacrylaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3,3-Diphenylacrylaldehyde: Synthesis, Properties, and Applications
Section 1: Introduction and Overview
3,3-Diphenylacrylaldehyde, a member of the α,β-unsaturated aldehyde family, is a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Structurally, it can be viewed as an analogue of cinnamaldehyde, distinguished by the presence of two phenyl groups on the β-carbon. This unique arrangement of a reactive aldehyde, a conjugated alkene system, and bulky phenyl substituents imparts a distinct profile of reactivity and steric influence. While not a final drug product itself, its chalcone-like core structure is a well-recognized pharmacophore, making 3,3-diphenylacrylaldehyde a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][2] This guide provides a comprehensive technical overview of its structure, properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.
Section 2: Molecular Structure and Physicochemical Properties
The chemical identity of 3,3-Diphenylacrylaldehyde is defined by the molecular formula C₁₅H₁₂O. The structure features a propenal backbone with two phenyl rings attached to the C3 position. This substitution pattern is key to its chemical behavior, influencing the electronics of the conjugated system and providing significant steric hindrance around the carbon-carbon double bond.
Table 1: Physicochemical Properties of 3,3-Diphenylacrylaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| IUPAC Name | 3,3-diphenylprop-2-enal | [3] |
| CAS Number | 5436-33-9 | [3] |
| Appearance | Pale yellow solid (typical) | [4] |
| Melting Point | 71 - 73 °C | [5] |
| Boiling Point | 181 °C at 16 hPa | [5] |
| SMILES | C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2 | [3] |
| InChIKey | MWAFWBDWAWZJGK-UHFFFAOYSA-N | [3] |
Section 3: Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and reliable synthesis of 3,3-Diphenylacrylaldehyde is achieved via the Vilsmeier-Haack reaction.[6][7] This reaction employs a "Vilsmeier reagent," typically formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃), to formylate an electron-rich substrate.[8] In this case, the substrate is the readily available alkene, 1,1-diphenylethylene. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the alkene, followed by hydrolysis of the resulting iminium salt intermediate to yield the final aldehyde.
Experimental Protocol: Synthesis of 3,3-Diphenylacrylaldehyde
Causality Statement: This protocol is designed for robust and scalable synthesis. The use of a solvent mixture (DMF and dichloromethane) ensures solubility of the starting material and reagent, while the controlled temperature is critical for managing the exothermicity of the Vilsmeier reagent formation and preventing side reactions. The aqueous workup is essential for the hydrolysis of the intermediate iminium salt, which is the final step in forming the aldehyde.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
Expertise Note: This initial step is exothermic and forms the electrophilic chloroiminium salt (Vilsmeier reagent). Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent degradation of the reagent.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 1,1-diphenylethylene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 1,1-diphenylethylene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise Note: 1,1-diphenylethylene is sufficiently electron-rich to be attacked by the Vilsmeier reagent.[8] The reaction progress should be monitored until the starting alkene spot is consumed.
-
-
Workup and Isolation:
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Expertise Note: This step serves two purposes: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the desired aldehyde. The sodium acetate solution neutralizes the acidic byproducts.
-
Stir the resulting mixture vigorously for 1 hour. A pale-yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 3,3-Diphenylacrylaldehyde as a pale-yellow crystalline solid.
-
Dry the product under vacuum. The purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
-
Synthesis Workflow Diagram
Section 4: Analytical Characterization (Predicted)
-
¹H NMR Spectroscopy (Predicted, CDCl₃, 500 MHz):
-
δ ~9.7 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO), which is deshielded by the anisotropic effect of the carbonyl group.[12]
-
δ ~7.3-7.5 ppm (m, 10H): A complex multiplet corresponding to the protons of the two phenyl rings.
-
δ ~6.8 ppm (s, 1H): A singlet corresponding to the vinylic proton at the C2 position. The lack of adjacent protons results in a singlet. Its chemical shift is influenced by conjugation with both the carbonyl group and the phenyl rings.
-
-
¹³C NMR Spectroscopy (Predicted, CDCl₃, 125 MHz):
-
δ ~193 ppm: The aldehyde carbonyl carbon, typically found in the 190-200 ppm range.[10]
-
δ ~165 ppm: The quaternary vinylic carbon (C3) bearing the two phenyl groups.
-
δ ~128-140 ppm: A series of signals corresponding to the aromatic carbons. This will include the ipso-carbons and the ortho-, meta-, and para-carbons of the two phenyl rings.
-
δ ~125 ppm: The vinylic methine carbon (C2).
-
-
Infrared (IR) Spectroscopy (Predicted, KBr Pellet):
-
~3060 cm⁻¹: Aromatic C-H stretching.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Fermi doublet characteristic of the aldehyde C-H stretch.
-
~1685 cm⁻¹ (strong): The C=O stretching vibration of the conjugated aldehyde. Conjugation lowers the frequency from the typical ~1720 cm⁻¹ for a saturated aldehyde.[14]
-
~1610 cm⁻¹ (medium): The C=C stretching vibration of the alkene, also influenced by conjugation.
-
~1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~760, 700 cm⁻¹: Strong bands corresponding to C-H out-of-plane bending for monosubstituted benzene rings.
-
-
Mass Spectrometry (MS) (Predicted, EI):
-
m/z 208 (M⁺): The molecular ion peak.
-
m/z 207 (M-1)⁺: Loss of the aldehydic hydrogen.
-
m/z 179 (M-29)⁺: Loss of the CHO group.
-
m/z 131: A fragment corresponding to the diphenylmethyl cation.
-
m/z 77: The phenyl cation.
-
Section 5: Applications in Research and Drug Development
The primary value of 3,3-Diphenylacrylaldehyde in a research and development setting lies in its utility as a versatile chemical intermediate. The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] The aldehyde functional group is a synthetic handle that allows for a multitude of chemical transformations, enabling the rapid generation of compound libraries for biological screening.[15]
Key applications include:
-
Scaffold for Heterocyclic Synthesis: The aldehyde can undergo condensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamines, guanidines) to form a wide array of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceuticals.[2]
-
Precursor for Novel Chalcones: While it is a chalcone analogue itself, the aldehyde can be used in further condensation reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to extend the conjugated system, creating more complex polyene structures.
-
Lead Generation in Drug Discovery: Derivatives of similar diphenyl-substituted acrylonitriles and other related structures have shown promising biological activities, including anti-cancer and anti-microbial properties.[16] 3,3-Diphenylacrylaldehyde serves as an ideal starting point for creating libraries of analogous amides, esters, and other derivatives to explore structure-activity relationships (SAR).
Logical Workflow: Role in Drug Discovery
The diagram below illustrates the logical flow of how a versatile intermediate like 3,3-Diphenylacrylaldehyde is utilized in a typical early-stage drug discovery campaign.
Section 6: Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is summarized from supplier Safety Data Sheets (SDS).[5]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
-
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Avoid generation of dust.
-
Keep away from heat and sources of ignition.
-
-
First Aid Measures:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Take off immediately all contaminated clothing.[5]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.
-
Disclaimer: Always consult the full, current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Section 7: References
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